(R)-Pterosin B
(R)-Pterosin B
(R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
34175-96-7
VCID:
VC0147530
InChI:
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
SMILES:
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Molecular Formula:
C14H18O2
Molecular Weight:
218.29 g/mol
(R)-Pterosin B
CAS No.: 34175-96-7
Reference Standards
VCID: VC0147530
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
CAS No. | 34175-96-7 |
---|---|
Product Name | (R)-Pterosin B |
Molecular Formula | C14H18O2 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | (2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 |
Standard InChIKey | SJNCSXMTBXDZQA-SECBINFHSA-N |
Isomeric SMILES | C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |
SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |
Canonical SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |
Appearance | Powder |
Melting Point | 109-110°C |
Physical Description | Solid |
Description | (R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products. |
Synonyms | pterosin B |
PubChem Compound | 115049 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume